molecular formula C28H38O5 B584255 (17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one CAS No. 1350468-78-8

(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one

Cat. No.: B584255
CAS No.: 1350468-78-8
M. Wt: 454.607
InChI Key: MGZAGEZPKGTPRU-RNRUCVIISA-N
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Description

(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one is a synthetic steroidal compound. It is structurally related to estrogens and is often studied for its potential biological activities, including its effects on hormone receptors and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one typically involves the esterification of estradiol or its derivatives. The process generally includes the following steps:

    Starting Material: The synthesis begins with estradiol, a naturally occurring estrogen.

    Esterification: The hydroxyl groups at positions 3 and 17 of estradiol are esterified using pentanoic anhydride in the presence of a catalyst such as pyridine. This reaction forms the bis-ester derivative.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of estradiol are esterified using automated reactors to ensure consistency and efficiency.

    Catalyst Optimization: Catalysts are optimized to increase yield and reduce reaction time.

    Purification and Quality Control: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one undergoes several types of chemical reactions:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield estradiol and pentanoic acid.

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the ketone group at position 6, potentially altering the compound’s activity.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Major Products

    Hydrolysis: Estradiol and pentanoic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

    Reduction: Reduced derivatives with modified functional groups.

Scientific Research Applications

(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on estrogen receptors and its potential role in modulating hormonal pathways.

    Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and other estrogen-related conditions.

    Industry: Utilized in the development of synthetic estrogens and related compounds for pharmaceutical use.

Mechanism of Action

The mechanism of action of (17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular responses. The specific pathways involved depend on the tissue type and the presence of other regulatory factors.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, naturally occurring estrogen.

    Estrone: Another naturally occurring estrogen with a similar structure.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one is unique due to its bis-ester structure, which can influence its pharmacokinetics and biological activity. The ester groups can modify the compound’s solubility, stability, and interaction with biological targets, potentially leading to different therapeutic effects compared to other estrogens.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-6-oxo-3-pentanoyloxy-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-4-6-8-26(30)32-18-10-11-19-20-14-15-28(3)23(21(20)17-24(29)22(19)16-18)12-13-25(28)33-27(31)9-7-5-2/h10-11,16,20-21,23,25H,4-9,12-15,17H2,1-3H3/t20-,21-,23+,25+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZAGEZPKGTPRU-RNRUCVIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)OC(=O)CCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)OC(=O)CCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172351
Record name Estra-1,3,5(10)-trien-6-one, 3,17-bis[(1-oxopentyl)oxy]-, (17β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350468-78-8
Record name Estra-1,3,5(10)-trien-6-one, 3,17-bis[(1-oxopentyl)oxy]-, (17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350468-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estra-1,3,5(10)-trien-6-one, 3,17-bis[(1-oxopentyl)oxy]-, (17β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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